molecular formula C19H23NO4 B12773591 Hydroxy esreboxetine (4-hydroxy ethoxyphenoxy ring)- CAS No. 252570-33-5

Hydroxy esreboxetine (4-hydroxy ethoxyphenoxy ring)-

Cat. No.: B12773591
CAS No.: 252570-33-5
M. Wt: 329.4 g/mol
InChI Key: KWIARTUNLAUWCQ-OALUTQOASA-N
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Description

The compound 12KO6L8KC6 Hydroxy Esreboxetine (4-Hydroxy Ethoxyphenoxy Ring) , is a chemical substance with the molecular formula C19H23NO4 . It is characterized by its unique stereochemistry and molecular structure, which includes two defined stereocenters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Esreboxetine involves several steps, including the formation of the ethoxyphenoxy ring and the introduction of hydroxyl groups. The specific synthetic routes and reaction conditions are not widely documented in public literature, but typical methods may involve:

Industrial Production Methods

Industrial production methods for Hydroxy Esreboxetine are likely to involve large-scale chemical synthesis techniques, including:

    Batch reactors: For controlled synthesis and reaction monitoring.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Hydroxy Esreboxetine undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups.

    Reduction: Conversion of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions include various hydroxylated derivatives and substituted phenoxy compounds.

Scientific Research Applications

Hydroxy Esreboxetine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Hydroxy Esreboxetine involves its interaction with specific molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Hydroxy Esreboxetine can be compared with other similar compounds, such as:

Conclusion

Hydroxy Esreboxetine (12KO6L8KC6) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial production.

Properties

CAS No.

252570-33-5

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

3-ethoxy-4-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol

InChI

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m0/s1

InChI Key

KWIARTUNLAUWCQ-OALUTQOASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)O)O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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